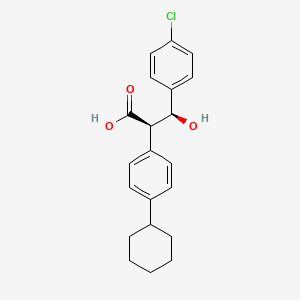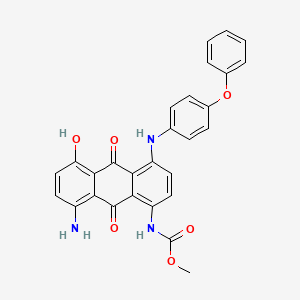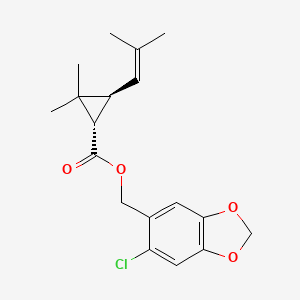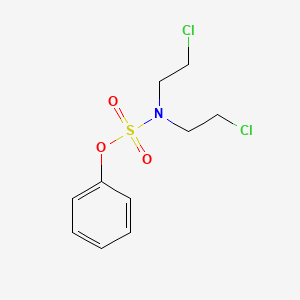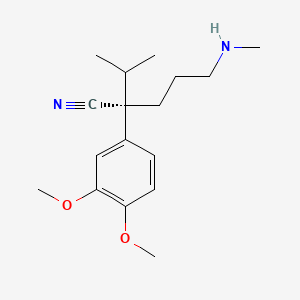
Apidaecin Ia
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apidaecin Ia is an antimicrobial peptide derived from the hemolymph of honeybees (Apis mellifera). It belongs to a family of proline-rich antimicrobial peptides known for their potent activity against Gram-negative bacteria. Unlike many traditional antibiotics, this compound operates through a unique mechanism that targets bacterial protein synthesis, making it a promising candidate for developing new antibacterial agents .
準備方法
Synthetic Routes and Reaction Conditions
Apidaecin Ia can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the use of protected amino acids and coupling reagents to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of this compound involves recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli. The bacteria are then cultured, and the peptide is extracted and purified from the bacterial cells .
化学反応の分析
Types of Reactions
Apidaecin Ia primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents like trifluoroacetic acid (TFA). The reactions are usually carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The primary product of these reactions is the this compound peptide itself. During synthesis, intermediate protected peptides are formed, which are subsequently deprotected to yield the final active peptide .
科学的研究の応用
Apidaecin Ia has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
作用機序
Apidaecin Ia exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the translation termination step, causing ribosome stalling and queuing at stop codons. This unique mechanism leads to the production of aberrant proteins with C-terminal extensions, ultimately disrupting bacterial cell function .
類似化合物との比較
Similar Compounds
Drosocin: Another proline-rich antimicrobial peptide with similar activity against Gram-negative bacteria.
Oncocin: A peptide with a similar mechanism of action, targeting bacterial protein synthesis.
Bac7: A proline-rich peptide known for its antibacterial properties.
Uniqueness
Apidaecin Ia is unique in its specific targeting of the translation termination step in bacterial protein synthesis. This distinct mechanism sets it apart from other antimicrobial peptides, which typically target earlier stages of translation or disrupt bacterial membranes .
特性
CAS番号 |
123081-48-1 |
|---|---|
分子式 |
C95H150N32O23 |
分子量 |
2108.4 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C95H150N32O23/c1-7-50(5)74(120-79(136)59(42-52-27-29-54(128)30-28-52)117-85(142)73(49(3)4)119-84(141)67-25-14-37-123(67)86(143)56(19-10-34-108-94(102)103)113-78(135)61(45-71(99)131)116-77(134)60(44-70(98)130)111-72(132)46-96)91(148)126-40-16-24-66(126)82(139)115-58(31-32-69(97)129)88(145)122-36-12-22-64(122)81(138)114-57(20-11-35-109-95(104)105)87(144)127-41-17-26-68(127)90(147)125-39-15-23-65(125)83(140)118-62(43-53-47-106-48-110-53)89(146)124-38-13-21-63(124)80(137)112-55(18-9-33-107-93(100)101)76(133)121-75(92(149)150)51(6)8-2/h27-30,47-51,55-68,73-75,128H,7-26,31-46,96H2,1-6H3,(H2,97,129)(H2,98,130)(H2,99,131)(H,106,110)(H,111,132)(H,112,137)(H,113,135)(H,114,138)(H,115,139)(H,116,134)(H,117,142)(H,118,140)(H,119,141)(H,120,136)(H,121,133)(H,149,150)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t50-,51-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,73-,74-,75-/m0/s1 |
InChIキー |
DOHIZXBJKLFYHI-BVJPZTDTSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CN=CN5)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CC5=CN=CN5)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




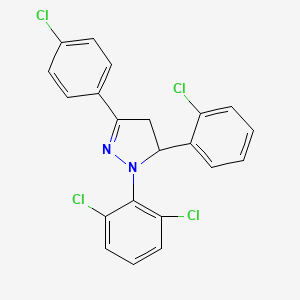
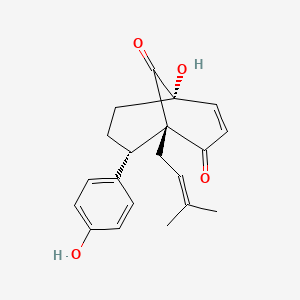
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B15191928.png)
